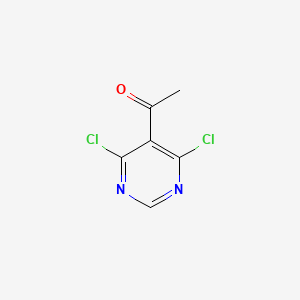
1-(4,6-Dichloropyrimidin-5-YL)ethanone
Cat. No. B2923675
Key on ui cas rn:
60025-06-1
M. Wt: 191.01
InChI Key: AMOPGZSOKQKCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188098B2
Procedure details


1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane; 1.3 g, 3.1 mmol) was added to a solution of 1-(4,6-dichloro-pyrimidin-5-yl)-ethanol (from Step 1; 540 mg, 2.8 mmol) in dichloromethane at 0° C. under nitrogen. The reaction mixture was stirred at 0° C. for 5 min and then at room temperature for 90 min. Saturated aqueous sodium bicarbonate solution was added and the mixture was extracted with dichloromethane (3×50 mL). The organic layers were washed with water and brine, dried (sodium sulfate), filtered, and evaporated. The residue was triturated twice with ether/petroleum ether (2:1), the solvent was decanted and the solvent was evaporated to give 1-(4,6-dichloro-pyrimidin-5-yl)-ethanone (500 mg, 93%) which was used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 2.64 (s, 3H), 8.83 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O.[Cl:23][C:24]1[C:29]([CH:30]([OH:32])[CH3:31])=[C:28]([Cl:33])[N:27]=[CH:26][N:25]=1.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:33][C:28]1[C:29]([C:30](=[O:32])[CH3:31])=[C:24]([Cl:23])[N:25]=[CH:26][N:27]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1C(C)O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 90 min
|
|
Duration
|
90 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with dichloromethane (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated twice with ether/petroleum ether (2:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC(=C1C(C)=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
